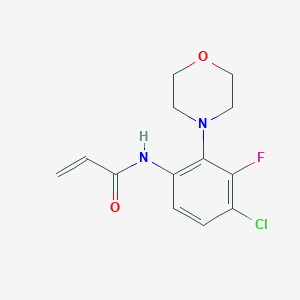

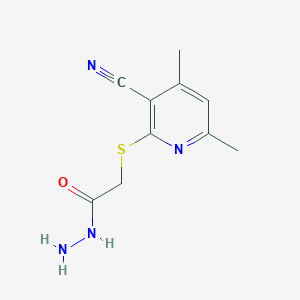

![molecular formula C7H9BrO2 B2869697 Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2287250-02-4](/img/structure/B2869697.png)

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate is a type of organic compound that belongs to the class of bicyclic compounds. Bicyclic compounds are a type of organic compound with two fused rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as Methyl 2-silabicyclo [2.1.0]pentane-1-carboxylate have been synthesized through photochemical intramolecular cyclopropanation reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic ring and the bromine atom. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been shown to undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the bromine atom and the bicyclic ring structure would likely influence properties such as reactivity, polarity, and stability .Aplicaciones Científicas De Investigación

Synthetic Applications in Organic Chemistry Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate serves as a pivotal intermediate in organic synthesis, illustrating its versatility in constructing complex molecular frameworks. For instance, Maas et al. (2004) demonstrated its role in the synthesis and ring-opening reactions of a 2-silabicyclo[2.1.0]pentane, showcasing its utility in generating novel silyl-containing compounds with potential applications in materials science and catalysis Maas, B. Daucher, A. Maier, V. Gettwert, 2004.

Material Science and Engineering The compound's structural uniqueness also facilitates the development of new materials with enhanced properties. The research led by Wiberg and McClusky (1987) on tricyclo[2.1.0.01,3]pentane, derived from similar bicyclic structures, highlights the potential for creating novel materials through unique synthetic pathways, offering insights into the design of new compounds with specific physical and chemical properties Wiberg, J. V. McClusky, 1987.

Pharmaceutical Research and Development While direct references to this compound in pharmaceutical research are scarce, related compounds and methodologies offer a glimpse into its potential applications in drug discovery and development. The work of Basu Baul et al. (2009) on amino acetate functionalized Schiff base organotin(IV) complexes for anticancer drugs showcases the relevance of structural analogs in developing therapeutic agents, hinting at the broader applicability of such bicyclic compounds in medicinal chemistry Basu Baul, S. Basu, D. Vos, A. Linden, 2009.

Propiedades

IUPAC Name |

methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3H2,1H3/t4-,5+,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOLTFUOXAICCR-BFHQHQDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC1C(C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12C[C@H]1[C@@H](C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2869618.png)

![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)

![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2869627.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)